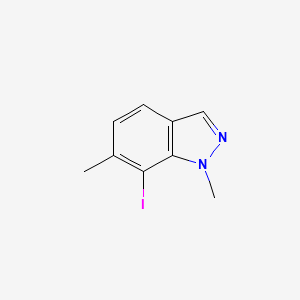![molecular formula C24H26N2O9S2 B13772125 Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of tosyl groups and a deoxy sugar moiety, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl typically involves multiple steps, starting from readily available precursors. One common approach is the modification of 2-deoxy-D-glucose derivatives. The process includes:
Formation of Tosylhydrazones: The initial step involves the conversion of 2-deoxy-D-glucose derivatives into tosylhydrazones using tosylhydrazine in the presence of reducing agents like NaH₂PO₂/Ra-Ni.
Cyclization and Functionalization: The tosylhydrazones are then subjected to cyclization under modified Bamford–Stevens conditions to form the desired cyclic structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl groups make the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl exerts its effects involves its interaction with specific molecular targets. The compound’s tosyl groups facilitate its binding to nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways. The deoxy sugar moiety plays a role in its recognition by biological systems, enhancing its specificity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-deoxy-D-glucose: A deoxy sugar that is structurally similar but lacks the tosyl and thymin-1-yl groups.
2-deoxy-D-ribose: Another deoxy sugar with applications in hair regrowth and wound healing.
Uniqueness
Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl is unique due to its combination of tosyl groups and a deoxy sugar moiety, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H26N2O9S2 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H26N2O9S2/c1-15-4-8-18(9-5-15)36(29,30)33-14-21-20(35-37(31,32)19-10-6-16(2)7-11-19)12-22(34-21)26-13-17(3)23(27)25-24(26)28/h4-11,13,20-22H,12,14H2,1-3H3,(H,25,27,28)/t20-,21+,22+/m0/s1 |
InChI-Schlüssel |
VQRAMBPGTFRTIP-BHDDXSALSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)







![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)

